

What is the chemical structure of N-methyl mesoporphyrin IX?

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Compound of Interest

Compound Name: *N-methyl mesoporphyrin IX*

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An In-depth Technical Guide to N-methyl mesoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of **N-methyl mesoporphyrin IX** (NMM), a versatile porphyrin derivative with significant applications in molecular biology and diagnostics. We will delve into its chemical structure, key quantitative data, and detailed experimental protocols for its primary uses.

Core Chemical Structure and Properties

N-methyl mesoporphyrin IX is a synthetic, water-soluble, and non-symmetric porphyrin. Its structure is characterized by a central porphine core with four pyrrole rings, where one of the pyrrole nitrogens is methylated. This N-methylation induces a significant non-planar distortion in the macrocycle, a key feature influencing its biological activity and spectroscopic properties.^[1] NMM exists as a mixture of four regioisomers, depending on which of the four core nitrogen atoms is methylated.^{[1][2]}

IUPAC Name: 8,13-diethyl-3,7,12,17,23-pentamethyl-21H,23H-porphine-2,18-dipropanoic acid.^[3]

SMILES

String: CC1=C2/C=C(C(C)=C(CC)/N2C)/C=C3/C(C)=C(CCC(=O)O)/C(=N/3)/C=C4/C(C)=C(CCC(=O)O)/C(=N/4)/C=C(C(C)=C1CC)/N
(This is a representative SMILES for one of the isomers).

The chemical structure of **N-methyl mesoporphyrin IX** is depicted below:

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Figure 1: Chemical Structure of one of the regioisomers of **N-methyl mesoporphyrin IX**.

Quantitative Data Summary

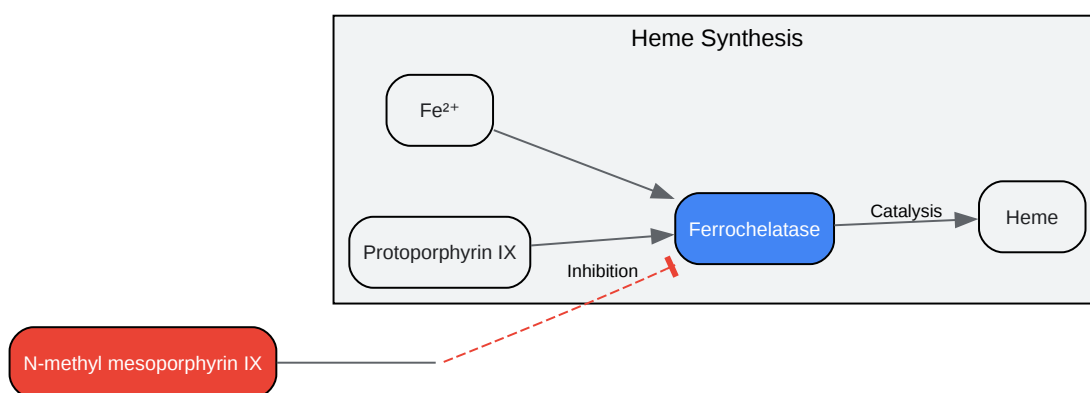
A summary of the key physicochemical and spectroscopic properties of **N-methyl mesoporphyrin IX** is presented in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₃₅ H ₄₀ N ₄ O ₄	[3]
Molecular Weight	580.73 g/mol	[3]
CAS Number	142234-85-3	[3]
Appearance	Solid powder	[3]
Solubility	Soluble in water (mM range), DMF, and DMSO	[1]
Excitation Maximum (λ _{ex})	~399 nm	[4]
Emission Maximum (λ _{em})	~610-614 nm	[1]
Fluorescence Lifetime (in presence of parallel GQs)	6–8 ns	[1][5]
Fluorescence Quantum Yield (in G4/NMM complex)	0.64	[6]
Binding Affinity (K _a) for cMyc parallel GQ	~1 × 10 ⁷ M ⁻¹	[1]
Binding Affinity (K _a) for human telomeric DNA (Tel22)	~1.0 × 10 ⁵ M ⁻¹	[7]
Inhibition Constant (K _{iapp}) for wild-type ferrochelatase	3 nM (for N-methylprotoporphyrin)	[3][8]

Key Biological Interactions and Signaling Pathways

N-methyl mesoporphyrin IX is primarily known for two key biological interactions: the inhibition of the enzyme ferrochelatase and its highly selective binding to G-quadruplex DNA structures.

Ferrochelatase is the terminal enzyme in the heme biosynthetic pathway, responsible for inserting ferrous iron (Fe²⁺) into protoporphyrin IX to form heme. NMM acts as a potent competitive inhibitor of this enzyme.[1] The non-planar structure of NMM mimics the transition state of the porphyrin substrate during catalysis, leading to tight binding in the active site and subsequent inhibition of heme synthesis.[1]

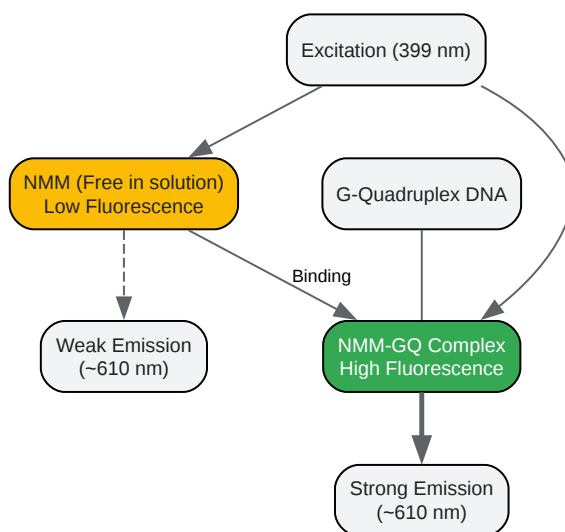


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Caption: Inhibition of Heme Synthesis by **N-methyl mesoporphyrin IX**.

N-methyl mesoporphyrin IX exhibits remarkable selectivity for G-quadruplex (GQ) DNA structures over other nucleic acid forms like single-stranded or double-stranded DNA.[4][8] G-quadruplexes are four-stranded structures formed in guanine-rich sequences of DNA. Upon binding to parallel G-quadruplexes, NMM's fluorescence, which is weak in aqueous solution, is significantly enhanced.[1] This "light-up" property makes it an excellent probe for detecting and studying these structures. The binding is primarily driven by π - π stacking between the porphyrin macrocycle and the terminal G-tetrad of the G-quadruplex.[7]



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Caption: "Light-Up" Fluorescence Mechanism of NMM upon G-Quadruplex Binding.

Experimental Protocols

Detailed methodologies for key experiments involving **N-methyl mesoporphyrin IX** are provided below.

N-methyl mesoporphyrin IX can be synthesized through the methylation of mesoporphyrin IX.^[1] A general procedure involves dissolving mesoporphyrin IX in a suitable solvent and treating it with a methylating agent. The resulting product is a mixture of four regioisomers which can be challenging to separate.^{[1][2]} For most applications, the mixture of isomers is used.

This protocol describes the use of NMM as a fluorescent probe to detect the presence of G-quadruplex DNA.

Materials:

- **N-methyl mesoporphyrin IX** (NMM) stock solution (e.g., 1 mM in DMSO or water).
- DNA sample suspected of forming G-quadruplexes.
- Control DNA (e.g., single-stranded or double-stranded DNA).
- Assay buffer (e.g., a potassium-containing buffer to stabilize G-quadruplexes).
- Fluorometer.

Procedure:

- Prepare the DNA samples in the assay buffer at the desired concentration. It is recommended to anneal the DNA by heating to 95°C for 5 minutes and then slowly cooling to room temperature to facilitate G-quadruplex formation.
- In a fluorescence cuvette or a microplate, add the DNA sample.
- Add NMM to a final concentration of typically 1 μ M.
- Incubate the mixture at room temperature for a specified time to allow for binding.
- Measure the fluorescence emission spectrum from 550 to 700 nm with an excitation wavelength of 399 nm.^[4]
- A significant increase in fluorescence intensity at approximately 610 nm, compared to the control DNA, indicates the presence of G-quadruplex structures.

NMM can also be employed as a fluorescent probe to monitor the aggregation of amyloid- β (A β) peptides, which is a hallmark of Alzheimer's disease.^[9]

Materials:

- **N-methyl mesoporphyrin IX** (NMM) stock solution.

- Monomeric Amyloid- β (e.g., A β 40 or A β 42) peptide solution.
- Incubation buffer (e.g., phosphate-buffered saline, pH 7.4).
- Fluorometer.

Procedure for ex situ monitoring:

- Incubate the A β peptide solution (e.g., 50 μ M) at 37°C for a desired period (e.g., up to 7 days) to allow for fibrillation.[4]
- At various time points, take aliquots of the incubated A β solution.
- Add NMM to the aliquots to a final concentration of 1 μ M.[4]
- Measure the fluorescence spectrum (excitation at 399 nm, emission from 550-700 nm).[4]
- An increase in fluorescence intensity over time indicates the progression of A β fibrillation.

Procedure for in situ inhibition and monitoring:

- Co-incubate A β peptide (e.g., 50 μ M) with NMM (e.g., 10 μ M) at 37°C.[4]
- Before fluorescence measurement, add additional NMM to maintain a constant concentration for detection (e.g., 1 μ M).[4]
- Measure the fluorescence as described above to monitor the effect of NMM on the fibrillation process.

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